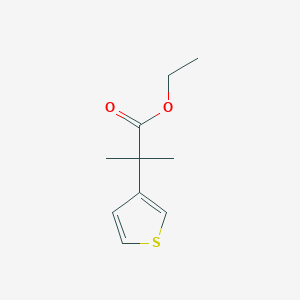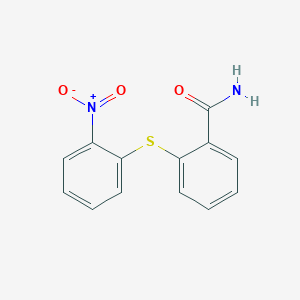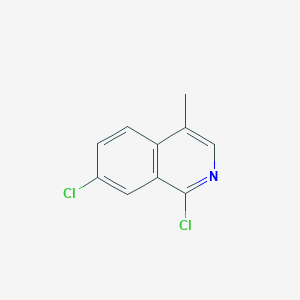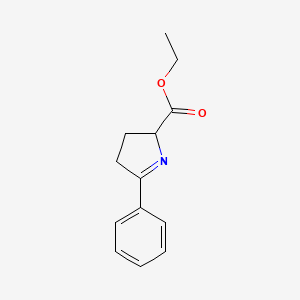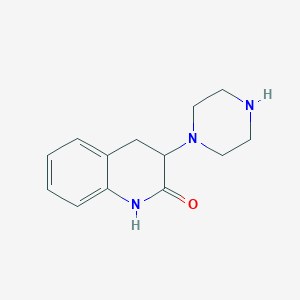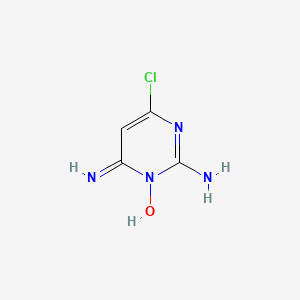
2,6-Diamino-4-chloropyrimidin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-4-chloropyrimidine N-oxide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and industrial processes. This compound is known for its role in the synthesis of various pharmacologically active derivatives, particularly in the treatment of conditions such as hypertension and androgenetic alopecia.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method employs spinel chromite nanocatalysts, such as CoCr2O4, in the presence of hydrogen peroxide (H2O2) in an ethanol solution at 50°C. This method yields the desired product with high efficiency and can be recycled multiple times without significant loss of catalytic activity .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of efficient and green heterogeneous catalysts, such as spinel chromites, is preferred to ensure high yield and sustainability. The reaction conditions are optimized to maintain consistency and quality in large-scale production .
化学反应分析
Types of Reactions: 2,6-Diamino-4-chloropyrimidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted diaminopyrimidine oxides, which have significant pharmacological properties .
科学研究应用
2,6-Diamino-4-chloropyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Known for its antihypertensive properties and its role in treating androgenetic alopecia by stimulating hair growth.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of hypertension, it acts as a peripheral vasodilator, reducing vascular resistance to blood flow. In the case of androgenetic alopecia, it increases prostaglandin endoperoxide synthesis, which stimulates hair growth .
相似化合物的比较
- 2,4-Diamino-6-chloropyrimidine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Comparison: 2,6-Diamino-4-chloropyrimidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound exhibits higher catalytic activity and stability in various reactions, making it a valuable intermediate in the synthesis of pharmacologically active derivatives .
属性
分子式 |
C4H5ClN4O |
|---|---|
分子量 |
160.56 g/mol |
IUPAC 名称 |
4-chloro-1-hydroxy-6-iminopyrimidin-2-amine |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,6,10H,(H2,7,8) |
InChI 键 |
XGCHTWGTEMOPJT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N(C1=N)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B8613437.png)

![2-Chloro-N-[1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B8613453.png)
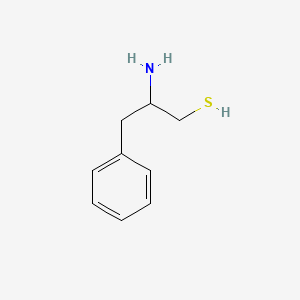
![2-Amino-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8613462.png)
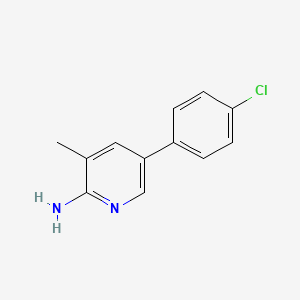
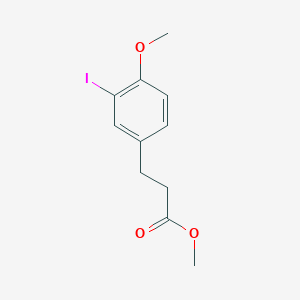
![Ethanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-](/img/structure/B8613483.png)
